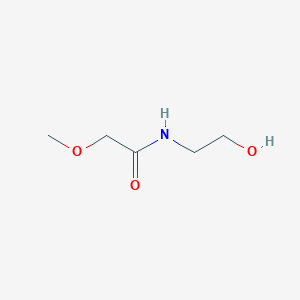

N-(2-Hydroxyethyl)-2-methoxyacetamide

Descripción

"N-(2-Hydroxyethyl)-2-methoxyacetamide" is a substituted acetamide featuring a 2-methoxy group and a hydroxyethylamine moiety. These compounds are characterized by an acetamide backbone (CH₃CONR₂) with a methoxy (-OCH₃) group at the α-carbon position. Such derivatives are frequently explored in pharmaceuticals, agrochemicals, and polymer chemistry due to their tunable solubility, stability, and bioactivity .

Propiedades

IUPAC Name |

N-(2-hydroxyethyl)-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-9-4-5(8)6-2-3-7/h7H,2-4H2,1H3,(H,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXARNDIKHFHBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70500446 | |

| Record name | N-(2-Hydroxyethyl)-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66671-60-1 | |

| Record name | N-(2-Hydroxyethyl)-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-hydroxyethyl)-2-methoxyacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-2-methoxyacetamide typically involves the reaction of 2-methoxyacetic acid with ethanolamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction can be represented as follows:

2-methoxyacetic acid+ethanolamine→N-(2-Hydroxyethyl)-2-methoxyacetamide+water

Industrial Production Methods

In an industrial setting, the production of N-(2-Hydroxyethyl)-2-methoxyacetamide may involve continuous flow processes to ensure high yield and purity. The use of solid catalysts, such as carbon-supported ruthenium, can enhance the efficiency of the reaction. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the production rate and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-Hydroxyethyl)-2-methoxyacetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The amide group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield 2-methoxy-N-(2-oxoethyl)acetamide, while reduction of the amide group can produce N-(2-hydroxyethyl)-2-methoxyethylamine.

Aplicaciones Científicas De Investigación

Chemistry

-

Intermediate in Organic Synthesis : N-(2-Hydroxyethyl)-2-methoxyacetamide serves as a crucial intermediate in synthesizing various organic compounds. Its unique structure allows for versatile reactivity in chemical transformations, including oxidation, reduction, and substitution reactions.

Reaction Type Description Oxidation Hydroxyethyl group can be oxidized to form a carbonyl group. Reduction Amide group can be reduced to yield an amine. Substitution Methoxy group can be substituted under appropriate conditions. - Polymer Production : This compound is utilized in producing polymers and surfactants, contributing to the development of materials with specific properties tailored for industrial applications.

Biology

- Enzyme-Catalyzed Reactions : N-(2-Hydroxyethyl)-2-methoxyacetamide has been employed in studying enzyme-catalyzed reactions and metabolic pathways, providing insights into biochemical processes.

- Pharmacological Potential : Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory and antidepressant activities. This opens avenues for further research into its potential therapeutic applications.

Industrial Applications

- Surfactants and Detergents : The compound is incorporated into formulations for surfactants due to its amphiphilic nature, enhancing the efficacy of cleaning products.

- Additives in Plastics : In the plastics industry, it is used as an additive to improve the properties of thermoplastic materials, such as enhancing flexibility and durability.

Case Study 1: Synthesis of Novel Polymers

A study investigated the use of N-(2-Hydroxyethyl)-2-methoxyacetamide in synthesizing novel biodegradable polymers. The results indicated that incorporating this compound improved the mechanical properties and degradation rates of the resulting materials, making them suitable for environmental applications.

Research focused on assessing the biological activity of N-(2-Hydroxyethyl)-2-methoxyacetamide analogs revealed significant anti-inflammatory effects in vitro. These findings suggest potential applications in developing new therapeutic agents targeting inflammatory diseases.

Mecanismo De Acción

The mechanism of action of N-(2-Hydroxyethyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the methoxyacetamide group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, influencing metabolic pathways and cellular processes.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare key 2-methoxyacetamide derivatives from the evidence, highlighting structural variations, synthesis routes, and applications.

Table 1: Structural and Functional Comparison of 2-Methoxyacetamide Derivatives

Detailed Analysis of Structural and Functional Differences

N-(2-((4-Ethylphenyl)amino)benzo[d]oxazole-5-yl)-2-methoxyacetamide (4d) Structure: Incorporates a benzooxazole core and a 4-ethylphenyl group. Synthesis: Reacted with 2-methoxyacetyl chloride under acidic conditions at 100°C .

N-[(5-(Hydroxymethyl)furan-2-yl)methyl]-2-methoxyacetamide (7b)

- Structure : Features a hydroxymethylfuran moiety, enhancing hydrophilicity.

- Synthesis : Chemoselective enzymatic amidation of hydroxymethylfurfurylamine .

- Applications : Used in biodegradable polymers and prodrug formulations.

Metolachlor and s-Metolachlor

- Structure : Chlorinated acetamide with a chiral methoxypropan-2-yl group.

- Synthesis : Catalytic asymmetric synthesis for the herbicidally active s-isomer .

- Applications : Pre-emergent herbicide targeting weed lipid biosynthesis .

N-{4-[(3,4-Dichloro-6-fluoro-phenyl)amino]-quinazoline-6-yl}-2-methoxyacetamide (3a) Structure: Quinazoline-linked dichlorofluorophenyl group. Applications: Irreversible EGFR inhibitor with demonstrated efficacy in cancer cell lines .

N-(4-hydroxy-2-methylphenyl)-2-methoxyacetamide

- Structure : Hydroxyphenyl substitution with a methyl group.

- Applications : Intermediate in synthesizing analgesics or anti-inflammatory agents .

Key Research Findings

- Bioactivity : The presence of electron-withdrawing groups (e.g., chloro in metolachlor) enhances herbicidal activity, while electron-donating groups (e.g., hydroxyethyl or hydroxymethyl) improve solubility for pharmaceutical use .

- Stereochemistry : The chirality in s-metolachlor significantly impacts herbicidal potency, with the (S)-isomer being 10–100× more active than the (R)-isomer .

- Enzymatic Synthesis : Lipase-catalyzed reactions (e.g., compound 7b) offer greener synthetic routes with high regioselectivity .

Actividad Biológica

N-(2-Hydroxyethyl)-2-methoxyacetamide is a compound that has garnered interest in various biological applications, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of N-(2-Hydroxyethyl)-2-methoxyacetamide

N-(2-Hydroxyethyl)-2-methoxyacetamide is an amide derivative that has been studied for its potential therapeutic properties. The compound's structure includes a hydroxyethyl group and a methoxy group, which may contribute to its interaction with biological targets.

The biological activity of N-(2-Hydroxyethyl)-2-methoxyacetamide can be attributed to its ability to interact with various enzymes and receptors. Preliminary studies suggest that it may influence metabolic pathways through:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes, potentially altering the bioavailability of other drugs or metabolites.

- Receptor Modulation : It is hypothesized that N-(2-Hydroxyethyl)-2-methoxyacetamide could modulate receptor activity, influencing cellular signaling pathways.

In Vitro Studies

- Cell Proliferation Assays : In vitro assays have demonstrated that N-(2-Hydroxyethyl)-2-methoxyacetamide exhibits cytotoxic effects on certain cancer cell lines. For instance, a study reported a significant reduction in cell viability at concentrations above 50 µM after 72 hours of exposure .

- Mechanistic Insights : The compound's mechanism was explored through MTT assays, where it was found to induce apoptosis in treated cells, suggesting its potential as an anticancer agent .

Case Studies

- Study on Enzyme Interactions : A recent investigation focused on the interactions between N-(2-Hydroxyethyl)-2-methoxyacetamide and various metabolic enzymes. Results indicated that the compound could inhibit fatty acid amide hydrolase (FAAH), leading to increased levels of endogenous fatty acids, which may have implications for pain management and inflammation .

- Therapeutic Applications : In a clinical context, N-(2-Hydroxyethyl)-2-methoxyacetamide has been evaluated for its potential use in treating conditions such as neuropathic pain and certain types of cancer. Its ability to modulate pain pathways through FAAH inhibition suggests a promising therapeutic profile.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.